Hth-01-091 (tfa)
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Overview
Description
HTH-01-091 (TFA) is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK). It has an IC50 value of 10.5 nM, making it highly effective in inhibiting MELK activity . This compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 . HTH-01-091 (TFA) is primarily used in breast cancer research due to its ability to inhibit cell proliferation in various breast cancer cell lines .
Preparation Methods
The synthesis of HTH-01-091 (TFA) involves multiple steps, including the formation of the pyrimido[5,4-c]quinolin-2(1H)-one core structure and subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
HTH-01-091 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
HTH-01-091 (TFA) has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cell biology studies to investigate the role of MELK and other kinases in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of breast cancer and other cancers due to its ability to inhibit cancer cell growth.
Mechanism of Action
HTH-01-091 (TFA) exerts its effects by selectively inhibiting maternal embryonic leucine zipper kinase (MELK). It binds to the ATP-binding site of MELK, preventing the phosphorylation of downstream targets involved in cell proliferation and survival . This inhibition leads to the degradation of MELK and a reduction in cancer cell growth . The compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, which may contribute to its overall anti-cancer effects .
Comparison with Similar Compounds
HTH-01-091 (TFA) is unique in its high selectivity and potency for MELK inhibition compared to other similar compounds. Some similar compounds include:
OTSSP167: Another MELK inhibitor, but with lower selectivity and higher off-target effects.
NVS-MELK8a: A MELK inhibitor with comparable potency but different chemical structure and selectivity profile.
JW-7-25-1: A MELK inhibitor with reduced inhibition of select off-target kinases compared to HTH-01-091 (TFA).
HTH-01-091 (TFA) stands out due to its high selectivity and potency, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C28H29Cl2F3N4O4 |
---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7) |
InChI Key |
CLJBZXGJEZIMTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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